5-Chloro-2-methylisoindolin-1-one
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Overview
Description
5-Chloro-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8ClNO. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methylbenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methylisoindolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylbenzamide
- 5-Chloro-2-methylbenzoic acid
- 5-Chloro-2-methylbenzylamine
Uniqueness
5-Chloro-2-methylisoindolin-1-one is unique due to its isoindolinone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8ClNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |
InChI Key |
BBGYZFSTPOOOFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)Cl |
Origin of Product |
United States |
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